N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea is a chemical compound that presents a structure incorporating two distinct pyrazolyl groups linked by a thiourea moiety
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[(1-ethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6S/c1-2-23-11-14(8-20-23)7-19-17(25)22-16-9-21-24(12-16)10-13-3-5-15(18)6-4-13/h3-6,8-9,11-12H,2,7,10H2,1H3,(H2,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRIVVNYMEWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multiple steps:
Formation of Pyrazole Rings: : Begins with the condensation of appropriate hydrazines with α,β-unsaturated ketones under acidic or basic conditions to form the two different pyrazole cores.
Substitution Reactions: : The pyrazolyl groups undergo chlorination and alkylation reactions to attach the 4-chlorobenzyl and 1-ethyl groups respectively.
Thiourea Formation: : The final step involves the reaction of these substituted pyrazoles with isothiocyanates under mild conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrially, the production might involve continuous-flow reactors to ensure better control over the reaction conditions, improved yields, and scalability. Solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) could be used to expedite the reactions and achieve higher purities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Subject to oxidative conditions, such as treatment with hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction using hydrides like sodium borohydride yields the corresponding amine.
Substitution: : Nucleophilic substitution reactions can be performed on the chlorobenzyl moiety with amines or alkoxides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Sodium ethoxide or various amines under reflux conditions.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of the corresponding amines.
Substitution: : Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea has diverse applications:
Chemistry: : Used as a ligand in coordination chemistry to form metal complexes.
Biology: : Investigated for its anti-inflammatory and antimicrobial activities due to its ability to modulate enzyme activities.
Medicine: : Explored as a potential therapeutic agent in cancer treatment due to its inhibitory effects on specific kinase pathways.
Industry: : Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it might inhibit kinases involved in cancer cell proliferation by occupying their active sites, thereby blocking substrate access and downstream signaling pathways.
Comparison with Similar Compounds
Compared to similar thiourea derivatives, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea is unique due to its dual pyrazolyl structure. This configuration offers:
Enhanced binding affinity to biological targets.
Increased stability under physiological conditions.
Specificity in chemical reactions compared to mono-substituted thioureas.
List of Similar Compounds
N-(2-chlorobenzyl)-N'-(1H-pyrazol-4-yl)thiourea
N-(4-fluorobenzyl)-N'-(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea
N-(4-chlorobenzyl)-N'-(2,5-dimethyl-1H-pyrazol-4-yl)thiourea
Each of these similar compounds exhibits variations in chemical behavior, biological activity, and application scope, underscoring the uniqueness and versatility of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
